

2-(3-(Dimethylamino)phenyl)acetic acid CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-(Dimethylamino)phenyl)acetic acid

Cat. No.: B177916

[Get Quote](#)

An In-Depth Technical Guide to 2-(3-(Dimethylamino)phenyl)acetic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Versatile Chemical Scaffold

2-(3-(Dimethylamino)phenyl)acetic acid, identified by its CAS number 132864-53-0, is a substituted phenylacetic acid derivative.^{[1][2][3][4]} The core structure, phenylacetic acid, is a well-established building block in medicinal chemistry, forming the foundation for numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as drugs such as bendazol and penicillin G.^{[5][6][7]} The incorporation of a dimethylamino group at the meta-position of the phenyl ring introduces unique electronic and steric properties, positioning this molecule as a valuable intermediate and a candidate for further investigation in drug discovery and materials science.

The dimethylamino moiety is a significant pharmacophore found in a wide array of FDA-approved drugs, where it often modulates biological activity, improves pharmacokinetic properties, or participates in key binding interactions.^{[8][9]} Its presence on the phenylacetic acid framework suggests potential applications in developing novel therapeutics, particularly for complex diseases where multifunctional ligands are advantageous, such as Alzheimer's

disease.^[10] This guide provides a comprehensive technical overview of **2-(3-(Dimethylamino)phenyl)acetic acid**, from its fundamental properties and synthesis to its potential applications, grounded in established chemical principles.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. While extensive experimental data for the meta-isomer (CAS 132864-53-0) is not broadly published, the properties of the closely related para-isomer (CAS 17078-28-3) provide a useful benchmark. Researchers should, however, validate the specific properties for the meta-isomer in their own experimental settings.

Property	Value	Source
CAS Number	132864-53-0	^{[1][2][3]}
Molecular Formula	C ₁₀ H ₁₃ NO ₂	^[2]
Molecular Weight	179.22 g/mol	^[2]
MDL Number	MFCD09924898	^[2]
Purity	≥95% (typical commercial)	^[11]

Note: Properties such as melting point, boiling point, and pKa have been reported for the para-isomer (CAS 17078-28-3) as 105-108 °C, 328.8°C, and 3.99 respectively, but must be experimentally determined for the meta-isomer.^[12]

Strategic Synthesis: A Protocol Grounded in Modern Catalysis

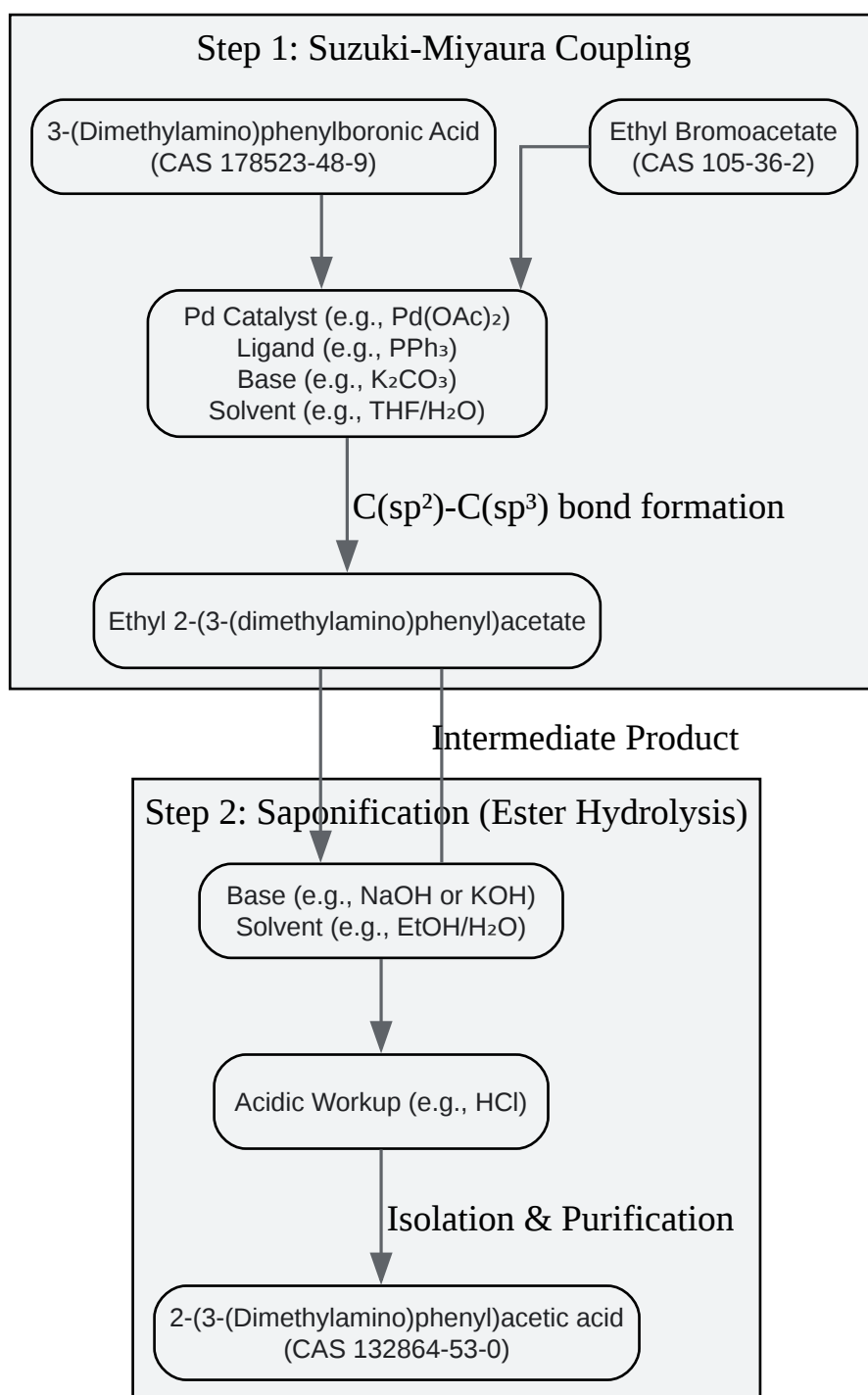
The synthesis of substituted phenylacetic acids is a well-trodden path in organic chemistry. For **2-(3-(Dimethylamino)phenyl)acetic acid**, a robust and adaptable strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.^{[13][14][15]}

Causality of the Synthetic Approach

The logic behind this synthetic design is rooted in retrosynthesis. The target molecule can be disconnected at the C(sp²)-C(sp³) bond between the phenyl ring and the acetic acid moiety. This disconnection points to two key synthons: an aryl component, such as 3-(dimethylamino)phenylboronic acid, and a two-carbon acetic acid equivalent, like ethyl bromoacetate. The Suzuki-Miyaura coupling provides a reliable method to forge this bond.

Proposed Synthetic Workflow

The following diagram and protocol outline a validated approach for synthesizing the target compound.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-(3-(Dimethylamino)phenyl)acetic acid**.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to Synthesize Ethyl 2-(3-(dimethylamino)phenyl)acetate

- **Reactor Setup:** To a dry, nitrogen-purged round-bottom flask, add 3-(dimethylamino)phenylboronic acid (1.0 eq), a palladium catalyst such as palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).
- **Solvent and Reagent Addition:** Add a degassed solvent mixture, such as 3:1 THF/water. Begin stirring to dissolve the solids.
- **Base Addition:** Add a base, such as potassium carbonate (K_2CO_3 , 2.0 eq), to the mixture. The choice of a mild inorganic base is crucial to facilitate the transmetalation step without promoting unwanted side reactions.[\[13\]](#)
- **Coupling Partner:** Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.
- **Reaction:** Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purification can be achieved via column chromatography.

Step 2: Saponification to Yield the Final Product

- **Hydrolysis:** Dissolve the crude ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH , 2-3 eq) and stir the mixture at room temperature or with gentle heating.
- **Monitoring:** Monitor the hydrolysis of the ester to the carboxylate salt by TLC or LC-MS.
- **Acidification and Isolation:** Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is acidic (pH ~4-5). The carboxylic acid product will precipitate out of the solution.

- **Purification:** Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of **2-(3-(Dimethylamino)phenyl)acetic acid** make it a molecule of significant interest for drug development professionals.

- **Pharmaceutical Intermediate:** Phenylacetic acid and its derivatives are key intermediates in the synthesis of a wide range of drugs.^{[6][7]} The subject compound serves as a versatile scaffold that can be further functionalized at the carboxylic acid group (e.g., to form amides or esters) or potentially at the aromatic ring. This adaptability allows for its incorporation into more complex molecules, potentially leading to novel therapeutic agents.^[13]
- **Modulation of Biological Targets:** The dimethylamino group is a key pharmacophore that can influence a molecule's interaction with biological targets.^[9] It can act as a hydrogen bond acceptor and its basicity can be critical for salt formation or for interacting with acidic residues in protein binding pockets. In the context of neurodegenerative diseases like Alzheimer's, the dimethylamino group has been identified as a key component in multifunctional ligands designed to regulate metal ion homeostasis and reduce amyloid- β aggregation.^[10]
- **Probe for Transporter Proteins:** Substituted aminophenyl derivatives are often explored as ligands for transporter proteins. For instance, analogues of citalopram, which contains a dimethylaminopropyl group, are used to probe the binding sites of the serotonin transporter (SERT).^[16] The structure of **2-(3-(Dimethylamino)phenyl)acetic acid** makes it a candidate for investigating interactions with various transporters or receptors where this specific substitution pattern may confer affinity and selectivity.

Safety and Handling: A Self-Validating System

While a specific Safety Data Sheet (SDS) for CAS 132864-53-0 should always be consulted, data from closely related compounds, such as the para-isomer, provide a reliable baseline for safe handling protocols.

Hazard Category	GHS Classification and Precautionary Statements
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)	N95-type dust mask, chemical safety goggles, and chemically resistant gloves.

This information is based on the safety profile of the para-isomer (CAS 17078-28-3) and should be used as a guideline.

Conclusion

2-(3-(Dimethylamino)phenyl)acetic acid (CAS 132864-53-0) is more than just a chemical entry; it is a strategic building block for innovation in pharmaceutical and chemical research. Its synthesis is achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The combination of the proven phenylacetic acid core with the influential dimethylamino pharmacophore provides a rich platform for developing novel compounds with tailored biological activities. For researchers and drug development professionals, this molecule represents an opportunity to explore new chemical space and engineer next-generation therapeutics.

References

- Phenylacetic Acid Derivatives Overview. (n.d.). Scribd.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
- Kiss, L., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. *Molecules*, 24(23), 4339.
- CAS 132864-53-0 | **2-(3-(Dimethylamino)phenyl)acetic acid**. (n.d.). Alchem Pharmtech.
- Phenylacetic acid. (n.d.). In Wikipedia.
- Phenylacetic acid derivative, process for producing the same, and use. (n.d.). Patsnap.
- Products - 2a biotech. (n.d.). 2a biotech.
- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. *RSC Advances*, 14, 25553-25585.
- Lee, H. J., et al. (2016). Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid- β , and Oxidative Stress in Alzheimer's Disease. *Inorganic Chemistry*, 55(11), 5636-5646.
- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
- Foley, B., et al. (2015). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. *Journal of Medicinal Chemistry*, 58(20), 8173-8189.
- DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. (2024). MDPI.
- Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. *Journal of the American Chemical Society*, 130(49), 16498-16500.
- Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. (n.d.). ResearchGate.
- Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3. (n.d.). LookChem.
- Method for the production of phenylacetic acid derivatives. (2004). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(3-(dimethylamino)phenyl)acetic acid | 132864-53-0 [chemicalbook.com]
- 2. 132864-53-0 | CAS DataBase [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid- β , and Oxidative Stress in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS:1197-55-3, 对氨基苯乙酸-毕得医药 [bidepharm.com]
- 12. lookchem.com [lookchem.com]
- 13. inventivapharma.com [inventivapharma.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(3-(Dimethylamino)phenyl)acetic acid CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177916#2-3-dimethylamino-phenyl-acetic-acid-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com